1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile
Description
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile (CAS: 478077-39-3) is a halogenated cycloalkanecarbonitrile featuring a cyclopentane ring substituted with a bromo and fluoro group on the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties imparted by the halogen substituents and cyclopentane backbone . Its synthesis likely follows the general procedure for cycloalkanecarbonitriles, involving condensation of a cycloalkanone with a substituted aniline derivative in the presence of potassium cyanide .
Properties
Molecular Formula |
C12H11BrFN |
|---|---|
Molecular Weight |
268.12 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11BrFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
AUDGBLDLMOLHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2-bromo-4-fluorobenzene with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclopentanecarbonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics may enhance the bioavailability and lipophilicity of drug candidates, making it a valuable building block in drug development processes. Research indicates that compounds similar to 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile exhibit pharmacological activities that could be harnessed for therapeutic purposes, particularly in treating conditions such as diabetes and neuropsychiatric disorders .
Dipeptidyl Peptidase Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of dipeptidyl peptidases, which are enzymes involved in various metabolic processes. The inhibition of these enzymes has implications for the treatment of diabetes and obesity, as well as neuropsychiatric conditions .
Biological Research
Antitumor Activity
Initial investigations into the biological effects of this compound suggest potential antitumor properties. Similar halogenated compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction. While specific data on this compound is limited, its structural analogs provide a basis for further exploration into its anticancer efficacy.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into mood disorders. Compounds with analogous structures have been shown to influence serotonin and dopamine pathways, suggesting that this compound could have therapeutic applications in treating anxiety and depression .
Material Science
The unique chemical properties of this compound make it suitable for developing new materials. Its reactivity allows it to be utilized in creating polymers or other complex organic structures, which can be beneficial in various industrial applications.
Case Study 1: Anticancer Properties
A study focusing on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Although specific data on this compound is limited, trends suggest potential for similar activity.
Case Study 2: Neuropharmacological Effects
In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Cyclopropane and Cyclopentane Derivatives
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS: 749269-73-6)
- Structural Differences: Cyclopropane ring (3-membered) vs. cyclopentane (5-membered).
- Molecular Weight : 240.075 g/mol (cyclopropane) vs. 268.12 g/mol (cyclopentane, estimated).
- Applications : Cyclopropane derivatives are often explored for their enhanced metabolic stability in drug discovery .
1-(3-Fluorophenyl)cyclopentanecarbonitrile (CAS: 214262-90-5)
- Substituent Variation : Single fluoro group at the 3-position vs. bromo and fluoro at 2- and 4-positions.
- Impact : Reduced steric hindrance and altered electronic effects (e.g., weaker electron-withdrawing effect compared to bromine) .
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile (CAS: 214262-92-7)
Physicochemical Properties
Spectral and Analytical Data
- NMR : The presence of bromine in the target compound would cause distinct deshielding in $^1$H-NMR (e.g., aromatic protons near Br), while fluorine induces coupling patterns .
- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for $^{79}$Br/$^{81}$Br) aids identification, differing from chlorine or fluorine analogs .
Biological Activity
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile is an organic compound characterized by a unique molecular structure that includes both bromine and fluorine substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, synthesis, and comparative analysis with similar compounds.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its pharmacological properties. Research indicates that compounds containing halogenated aromatic structures often exhibit enhanced lipophilicity and bioavailability, making them suitable candidates for drug development.
This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting ghrelin O-acyltransferase (GOAT), an enzyme linked to metabolic diseases such as obesity and type 2 diabetes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Bromophenyl)cyclopentanecarbonitrile | CHBrN | Contains only bromine without fluorine |
| 2-Bromo-4-fluoroacetanilide | CHBrFNO | Acetanilide structure, differing functional groups |
| 1-(2-Bromo-5-chlorophenyl)cyclopentanecarbonitrile | CHClBrN | Contains chlorine instead of fluorine |
The presence of both bromine and fluorine in the target compound enhances its reactivity compared to others lacking these halogens .
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in preclinical models for metabolic disorders. For example, a study involving high-throughput screening techniques revealed that this compound could effectively modulate enzymatic activity related to energy metabolism .
Notable Findings:
- Inhibition of GOAT: Inhibitors like this compound have shown effectiveness in reducing ghrelin levels, leading to decreased appetite and potential weight loss .
- Potential Anti-Cancer Properties: Some research suggests that similar compounds may exhibit anti-cancer activities by targeting specific cancer-related pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
